molecular formula C32H30O2 B14269463 9,10-Bis[(2-ethylphenoxy)methyl]anthracene CAS No. 189638-76-4

9,10-Bis[(2-ethylphenoxy)methyl]anthracene

Cat. No.: B14269463
CAS No.: 189638-76-4
M. Wt: 446.6 g/mol
InChI Key: AMQBAZNOYMOHLS-UHFFFAOYSA-N
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Description

9,10-Bis[(2-ethylphenoxy)methyl]anthracene is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are widely studied for their applications in organic electronics, photochemistry, and materials science. This compound is characterized by the presence of two 2-ethylphenoxy groups attached to the 9 and 10 positions of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene typically involves the reaction of anthracene with 2-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of base catalysts like potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[(2-ethylphenoxy)methyl]anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the anthracene core.

Scientific Research Applications

9,10-Bis[(2-ethylphenoxy)methyl]anthracene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

Mechanism of Action

The mechanism of action of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene involves its interaction with molecular targets through its anthracene core. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Its fluorescence properties are attributed to the conjugated system of the anthracene core, which allows for efficient absorption and emission of light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis[(2-ethylphenoxy)methyl]anthracene is unique due to the presence of the 2-ethylphenoxy groups, which impart distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and electronic properties.

Properties

CAS No.

189638-76-4

Molecular Formula

C32H30O2

Molecular Weight

446.6 g/mol

IUPAC Name

9,10-bis[(2-ethylphenoxy)methyl]anthracene

InChI

InChI=1S/C32H30O2/c1-3-23-13-5-11-19-31(23)33-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-34-32-20-12-6-14-24(32)4-2/h5-20H,3-4,21-22H2,1-2H3

InChI Key

AMQBAZNOYMOHLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5CC

Origin of Product

United States

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